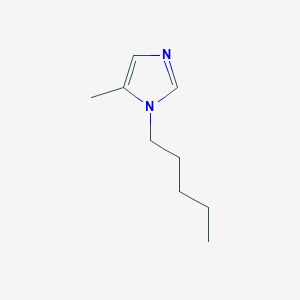
1H-Imidazole, 5-methyl-1-pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-methyl-1-pentyl is a heterocyclic organic compound with the molecular formula C9H16N2 and a molecular weight of 152.2367 . This compound features a five-membered ring containing two nitrogen atoms, making it part of the imidazole family. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 5-methyl-1-pentyl can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods often employ nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These processes are designed to be efficient and yield high-purity products suitable for various applications.
Chemical Reactions Analysis
1H-Imidazole, 5-methyl-1-pentyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the saturation of the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the imidazole ring act as nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 5-methyl-1-pentyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-methyl-1-pentyl involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atoms in the imidazole ring can coordinate with metal ions, influencing various biochemical pathways . This coordination ability makes it a valuable compound in medicinal chemistry, where it can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
1H-Imidazole, 5-methyl-1-pentyl can be compared with other imidazole derivatives, such as:
1H-Imidazole, 4-methyl-1-pentyl: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
1H-Imidazole, 5-ethyl-1-pentyl: Another derivative with a shorter alkyl chain, affecting its physical and chemical properties.
Properties
CAS No. |
144748-29-8 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-methyl-1-pentylimidazole |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-6-11-8-10-7-9(11)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
VNGZUUNTYHPODP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)
![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)

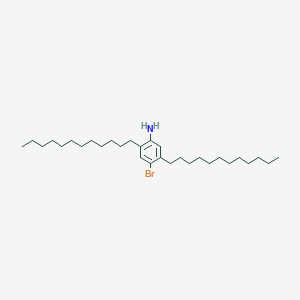
![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)
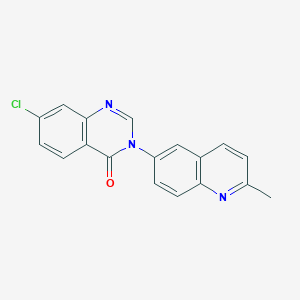
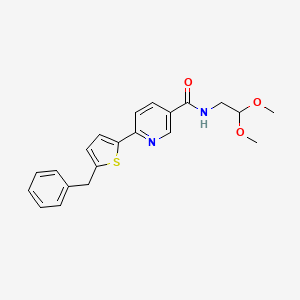
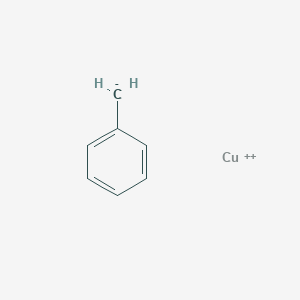
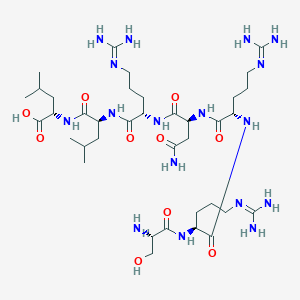
![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)
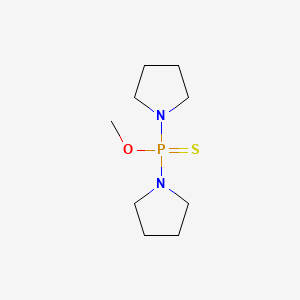
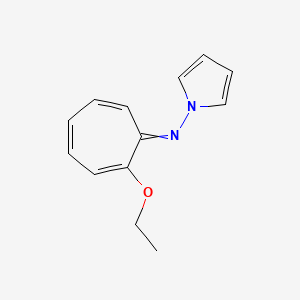
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
